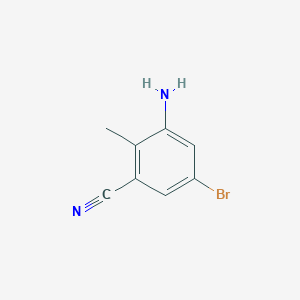
3-Amino-5-bromo-2-methylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-bromo-2-methylbenzonitrile is an organic compound with the molecular formula C8H7BrN2. It is a derivative of benzonitrile, characterized by the presence of an amino group at the 3-position, a bromine atom at the 5-position, and a methyl group at the 2-position on the benzene ring. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-2-methylbenzonitrile typically involves the bromination of 2-methylbenzonitrile followed by the introduction of the amino group. One common method is as follows:
Bromination: 2-Methylbenzonitrile is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-bromo-2-methylbenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in electrophilic substitution reactions, while the bromine atom can undergo nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized to form corresponding nitro or nitrile derivatives, and reduced to form amines or other reduced products.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid can be used for nitration or sulfonation reactions.
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide can facilitate the replacement of the bromine atom with other nucleophiles.
Major Products Formed
Nitration: 3-Nitro-5-bromo-2-methylbenzonitrile
Reduction: 3-Amino-5-bromo-2-methylbenzylamine
Substitution: 3-Amino-5-alkyl-2-methylbenzonitrile derivatives.
Scientific Research Applications
3-Amino-5-bromo-2-methylbenzonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-5-bromo-2-methylbenzonitrile depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, modulating their activity. The presence of the amino and bromine groups allows for specific interactions with biological targets, influencing pathways such as signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromobenzonitrile
- 5-Amino-2-methylbenzonitrile
- 4-Amino-3-methylbenzonitrile
- 5-Bromo-2-methylbenzonitrile
Uniqueness
3-Amino-5-bromo-2-methylbenzonitrile is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The combination of the amino, bromine, and methyl groups allows for versatile chemical transformations and interactions, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
3-amino-5-bromo-2-methylbenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-6(4-10)2-7(9)3-8(5)11/h2-3H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNAEJYUARNYAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1N)Br)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646739 |
Source


|
| Record name | 3-Amino-5-bromo-2-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-36-8 |
Source


|
| Record name | 3-Amino-5-bromo-2-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














